Ethyl 4-(tert-butoxycarbonylamino)benzoate
Overview
Description
Ethyl 4-(tert-butoxycarbonylamino)benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound features an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoate ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(tert-butoxycarbonylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under basic or acidic conditions to form the corresponding carboxylic acid.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Deprotection: 4-aminobenzoic acid
Hydrolysis: 4-(tert-butoxycarbonylamino)benzoic acid
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Ethyl 4-(tert-butoxycarbonylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-(tert-butoxycarbonylamino)benzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Ethyl 4-(tert-butoxycarbonylamino)benzoate can be compared with other Boc-protected amino acids and esters:
Ethyl 4-(tert-butoxycarbonylamino)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Ethyl 4-(tert-butoxycarbonylamino)butanoate: Contains a butanoate group instead of a benzoate group.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used in peptide synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEPQGVLMATGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548160 | |
Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110969-44-3 | |
Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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